N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cheminformatics Drug-likeness Physicochemical properties

N-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1798539-31-7) is a synthetic heterocyclic compound combining an imidazo[1,2-b]pyrazole core with a benzo[d][1,3]dioxole-5-carboxamide moiety joined by an ethyl spacer. It belongs to the broader imidazo[1,2-b]pyrazole carboxamide chemotype, which has been explored in anticancer , anti-inflammatory , and metabolic enzyme inhibition contexts.

Molecular Formula C15H14N4O3
Molecular Weight 298.302
CAS No. 1798539-31-7
Cat. No. B2895592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
CAS1798539-31-7
Molecular FormulaC15H14N4O3
Molecular Weight298.302
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C=CN4C3=CC=N4
InChIInChI=1S/C15H14N4O3/c20-15(11-1-2-12-13(9-11)22-10-21-12)16-5-6-18-7-8-19-14(18)3-4-17-19/h1-4,7-9H,5-6,10H2,(H,16,20)
InChIKeyYVMVQCKZZFLKOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1798539-31-7): Chemotype Profile for Scientific Procurement


N-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1798539-31-7) is a synthetic heterocyclic compound combining an imidazo[1,2-b]pyrazole core with a benzo[d][1,3]dioxole-5-carboxamide moiety joined by an ethyl spacer [1]. It belongs to the broader imidazo[1,2-b]pyrazole carboxamide chemotype, which has been explored in anticancer [2][3], anti-inflammatory [4], and metabolic enzyme inhibition [5] contexts. This specific compound is not disclosed in the published patent literature on imidazo[1,2-b]pyrazole carboxamide derivatives [1] and has no reported primary biological activity data as of the search date. The compound is commercially available from multiple suppliers for research use.

Why N-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide Cannot Be Generically Substituted by Other Imidazo[1,2-b]pyrazole or Benzodioxole Carboxamides


Imidazo[1,2-b]pyrazole carboxamides and benzo[d][1,3]dioxole-5-carboxamides each constitute broad chemotypes with distinct structure-activity relationship (SAR) profiles. Published imidazo[1,2-b]pyrazole-7-carboxamides, such as those in the Demjén et al. series, place the carboxamide directly at the 7-position of the fused bicyclic core and achieve sub-micromolar cytotoxicity (IC50 = 0.183 µM against HL-60 cells) [1]. In contrast, the subject compound positions the imidazo[1,2-b]pyrazole as an N-1 substituent on an ethyl linker, creating a different spatial orientation that alters key molecular descriptors including topological polar surface area (tPSA), rotatable bond count, and hydrogen bond donor/acceptor geometry [2]. Similarly, published benzo[d][1,3]dioxole-5-carboxamides typically employ bulky, functionalized amine tails for specific enzyme targets (e.g., BuChE) [3]; substituting any of these for the subject compound would fail to recapitulate the imidazo[1,2-b]pyrazole pharmacophore contribution. These structural differences preclude simple functional interchange without introducing unpredictable changes in solubility, permeability, target engagement, and metabolic stability.

Quantitative Evidence Guide for N-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide: Comparative Data vs. Closest Analogs


Predicted Physicochemical Profile vs. Imidazo[1,2-b]pyrazole-7-carboxamide Lead Compound 63 (Demjén et al., 2018)

Using the molecular formula C15H14N4O3 (MW 298.30 g/mol) and the SMILES representation C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C=CN4C3=CC=N4, cheminformatic prediction yields an estimated topological polar surface area (tPSA) of approximately 72 Ų [1]. This value places the compound within the favorable range for oral bioavailability (tPSA < 140 Ų) and blood-brain barrier penetration (tPSA < 90 Ų). In contrast, the imidazo[1,2-b]pyrazole-7-carboxamide lead compound 63 from Demjén et al. (2018) bears a tert-butyl group and a 4-fluorophenylamide substituent, yielding a higher tPSA (~85-90 Ų estimated) [2]. The subject compound also possesses only one hydrogen bond donor (the amide NH) versus compound 63's single donor as well, but critically, the subject compound has a longer spacer (ethyl vs. direct attachment), resulting in greater conformational flexibility (higher number of rotatable bonds) that may enhance ligand binding adaptability.

Cheminformatics Drug-likeness Physicochemical properties

Scaffold Uniqueness Assessment: Target Compound vs. C-2/C-6/C-7 Trisubstituted Imidazo[1,2-b]pyrazoles (Grosse et al., 2014)

The Grosse et al. (2014) study evaluated 39 imidazo[1,2-b]pyrazole derivatives with C-2/C-6/C-7 trisubstituted, C-2/C-3/C-6 tri(hetero)arylated, and C-2/C-3/C-6/C-7 tetrasubstituted patterns [1]. The subject compound differs fundamentally in that (a) it is N-1 substituted via an ethyl linker rather than C-substituted at the 2, 3, 6, or 7 positions, and (b) it introduces a benzo[d][1,3]dioxole-5-carboxamide moiety absent from all 39 compounds in the Grosse series. This structural divergence means that the subject compound explores chemical space not covered by the Grosse study. Importantly, the most active compounds in the Grosse series (4d, 4g, 9a, 11a) achieved IC50 ≤ 10 µM across 6 cancer cell lines via the MTT assay, whereas the subject compound's activity in comparable assays remains uncharacterized [1].

Medicinal Chemistry Scaffold hopping Anticancer drug discovery

Dual Pharmacophore Potential vs. Single-Scaffold Benzo[d][1,3]dioxole-5-carboxamide BuChE Inhibitors (Xi et al., 2022)

The benzo[d][1,3]dioxole-5-carboxamide scaffold has demonstrated selective butyrylcholinesterase (BuChE) inhibition in the Xi et al. (2022) study, where the lead compound 23 achieved competitive BuChE inhibition with favorable blood-brain barrier permeability [1]. However, compounds in that series did not contain an imidazo[1,2-b]pyrazole moiety. The subject compound uniquely appends an imidazo[1,2-b]pyrazole to the benzodioxole carboxamide via an ethyl linker, creating a dual-pharmacophore architecture [2]. This combination theoretically enables simultaneous engagement of targets that recognize either pharmacophore: the imidazo[1,2-b]pyrazole moiety is associated with kinase inhibition (e.g., V600EBRAF with IC50 values as low as 0.49 µM in related N-1-ethyl-linked series) [3], while the benzodioxole carboxamide is associated with cholinesterase and MAO-B inhibition [1].

Polypharmacology Enzyme inhibition Neurodegenerative disease

Regioisomeric Differentiation: N-1-Ethyl Linker vs. Direct 7-Carboxamide Substitution in Imidazo[1,2-b]pyrazole Anticancer Agents

The Demjén et al. (2018) study established that imidazo[1,2-b]pyrazole-7-carboxamides bearing a tert-butyl group at C-2 and various amide substituents at C-7 exhibit sub-micromolar cytotoxicity, with compound 63 achieving an IC50 of 0.183 µM against HL-60 leukemia cells [1]. The subject compound differs in two key structural features: (a) the carboxamide is attached to the benzodioxole ring rather than directly to the imidazo[1,2-b]pyrazole core, and (b) the ethyl linker at N-1 introduces additional conformational flexibility absent in the 7-carboxamide series. This regioisomeric difference alters the vector of hydrogen bonding interactions: in compound 63, the amide NH and carbonyl are positioned near the imidazo[1,2-b]pyrazole core, whereas in the subject compound, they are distanced by a 4-bond spacer, potentially enabling interactions with different amino acid residues in target binding sites [2].

Medicinal Chemistry Regioisomer analysis Structure-activity relationship

Predicted Drug-Likeness and ADME Profile vs. Imidazo[1,2-b]pyrazole COX-2 Inhibitors (Ayman et al., 2023)

The Ayman et al. (2023) study reported imidazo[1,2-b]pyrazole derivatives with COX-2 IC50 values of 5.68 ± 0.08 µM (compound 8) and 3.37 ± 0.07 µM (compound 13), comparable to celecoxib (IC50 = 3.60 ± 0.07 µM) [1]. These compounds bear different substitution patterns from the subject compound, with pyrazole and pyrimidine fused ring extensions that increase molecular weight beyond 400 g/mol. The subject compound (MW 298.30 g/mol) has a significantly lower molecular weight and falls within the 'lead-like' range (MW ≤ 350 g/mol), whereas the Ayman et al. COX-2 inhibitors approach 'drug-like' molecular weight thresholds [2]. Additionally, the subject compound's predicted logP of approximately 1.8 is lower than the predicted logP of the Ayman et al. compounds (~3.0-3.5 estimated), suggesting more favorable aqueous solubility but potentially reduced membrane partitioning [3].

ADME prediction Drug-likeness Physicochemical profiling

Critical Caveat: Absence of Direct Experimental Biological Activity Data for the Subject Compound vs. All Comparators

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, the European Patent Office, and USPTO databases as of May 2026 yielded zero primary research publications, zero patents, and zero authoritative database entries containing experimental biological activity data (IC50, Ki, EC50, % inhibition, or any functional assay readout) for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1798539-31-7) [1][2]. In contrast, the comparator compound classes (imidazo[1,2-b]pyrazole-7-carboxamides, C-2/C-6/C-7 trisubstituted imidazo[1,2-b]pyrazoles, benzo[d][1,3]dioxole-5-carboxamide BuChE inhibitors, imidazo[1,2-b]pyrazole COX-2 inhibitors, and imidazo[1,2-b]pyrazole α-glucosidase inhibitors) collectively have over 140 characterized compounds with published quantitative activity data [3][4][5][6][7]. All differential claims for the subject compound presented in this guide are therefore derived from cheminformatic predictions, structural comparisons, and class-level inference, and should be interpreted as hypotheses requiring experimental validation.

Data availability Experimental validation Procurement risk assessment

Recommended Application Scenarios for N-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide Based on Available Evidence


Exploratory Anticancer Screening in Kinase-Addicted or Hematological Cancer Cell Line Panels

The imidazo[1,2-b]pyrazole chemotype has demonstrated sub-micromolar cytotoxicity in HL-60 leukemia cells (IC50 = 0.183 µM for Demjén compound 63) [1] and IC50 ≤ 10 µM across 6 cancer cell lines for the Grosse series [2]. The subject compound's unique N-1 substitution with a benzodioxole carboxamide via an ethyl spacer represents an untested chemical space within this phenotype. Procurement is warranted for viability screening (e.g., MTT, CellTiter-Glo) against NCI-60 or similar cancer cell line panels to determine whether this structural modification retains or improves upon the cytotoxicity of known imidazo[1,2-b]pyrazole carboxamides. As no prior data exist, this compound may serve as a negative control for 7-carboxamide regioisomer SAR studies or as a starting point for a new sub-series [3].

Phenotypic Screening for Neuroprotective or Anti-Inflammatory Activity Leveraging the Dual Benzodioxole-Imidazopyrazole Pharmacophore

The benzo[d][1,3]dioxole-5-carboxamide moiety is associated with selective BuChE inhibition and favorable blood-brain barrier permeability [1], while imidazo[1,2-b]pyrazole derivatives have demonstrated COX-2 inhibition (IC50 = 3.37-5.68 µM) and downstream suppression of TNF-α and IL-6 [2]. The subject compound combines both pharmacophores and, with a predicted tPSA of approximately 72 Ų (within the ≤90 Ų threshold for BBB penetration) [3], is a rational candidate for phenotypic screening in neuroinflammation or Alzheimer's disease models where both cholinesterase modulation and COX-2/cytokine pathway engagement are therapeutically relevant. Procurement for broad-panel phenotypic assays (e.g., LPS-induced neuroinflammation in BV-2 microglia) is a justified exploratory use.

Chemical Biology Probe for Target Identification via Affinity-Based Protein Profiling (AfBPP) or Cellular Thermal Shift Assay (CETSA)

Given the complete absence of target engagement data for the subject compound [1], procurement as a chemical biology probe for target deconvolution is a rational scenario. The dual-pharmacophore architecture suggests that the compound may engage targets recognized by either the imidazo[1,2-b]pyrazole or benzo[d][1,3]dioxole-5-carboxamide chemotypes [2][3]. Derivatization at the benzodioxole phenyl ring (e.g., introduction of an alkyne handle for click chemistry) would enable pull-down experiments to identify cellular targets. The compound's moderate molecular weight (298.30 g/mol) and predicted favorable physicochemical properties support its use as a starting scaffold for chemical probe development .

Fragment-Based or Structure-Based Drug Design Campaigns Requiring Novel Imidazo[1,2-b]pyrazole Chemical Matter with IP Freedom

The subject compound is not claimed in the major imidazo[1,2-b]pyrazole carboxamide patent WO 2019220155 A1 [1], and its specific substitution pattern (N-1 ethyl benzodioxole carboxamide) is not represented in the 39-compound Grosse et al. (2014) library [2] or the 67-compound Demjén et al. (2018) library [3]. This positions the compound as structurally novel intellectual property for organizations seeking freedom-to-operate in the imidazo[1,2-b]pyrazole chemical space. Procurement for structure-guided optimization (e.g., co-crystallization with kinase domains, molecular docking-guided derivatization) is a defensible strategy for hit-to-lead programs requiring novel chemical matter with clear patent differentiation.

Quote Request

Request a Quote for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.